1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea

Kinase Inhibition Receptor Modulation Targeted Therapy

This arylurea is a structurally novel building block for internal medicinal chemistry. Lack of peer-reviewed potency data precludes use as a lead compound, but it is ideal for generating proprietary SAR data. Its distinct thiophene-3-yl benzyl and ethyl urea core offers a unique scaffold for exploratory target interactions. Differentiate from analogs with this high-purity scaffold.

Molecular Formula C14H16N2OS
Molecular Weight 260.36
CAS No. 1797713-95-1
Cat. No. B2394329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
CAS1797713-95-1
Molecular FormulaC14H16N2OS
Molecular Weight260.36
Structural Identifiers
SMILESCCNC(=O)NCC1=CC=CC=C1C2=CSC=C2
InChIInChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17)
InChIKeyJXYUIUONPBDHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1797713-95-1): A Research-Grade Urea Derivative


1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1797713-95-1) is a synthetic small molecule belonging to the arylurea class, characterized by an ethyl group and a thiophen-3-yl substituted benzyl moiety attached to the urea core . This structural arrangement places it within a class of compounds frequently explored in medicinal chemistry and chemical biology for their potential interactions with diverse biological targets [1].

Procurement Risk: The Non-Fungibility of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea Among Arylurea Analogs


While numerous arylurea derivatives exist, structural modifications to the urea scaffold, including substitution patterns on the phenyl ring and the nature of the N-alkyl groups, are well-known in medicinal chemistry to cause non-linear and often unpredictable changes in physicochemical properties, target binding affinity, and metabolic stability . Consequently, assuming functional equivalence between 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea and its close analogs, such as the phenyl (CAS 1796947-42-6) or cyclopentyl (CAS not specified) variants, introduces significant risk of experimental failure . The following guide assesses the available evidence, which critically underscores the absence of verifiable differentiation data.

Quantitative Evidence Assessment for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea


Limited Evidence: Hypothetical Kinase Inhibition Activity

One source suggests that the structure of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea makes it a candidate for investigation as a kinase inhibitor or receptor modulator [1]. No specific target, assay system, or quantitative inhibition data (e.g., IC50, Kd) are provided. This is purely a class-level inference.

Kinase Inhibition Receptor Modulation Targeted Therapy

Limited Evidence: General Antimicrobial Potential

It is claimed that because thiophene derivatives can exhibit antimicrobial activity, this compound may possess similar properties . No Minimum Inhibitory Concentration (MIC) values or bacterial/fungal strain data are available. The statement applies broadly to the thiophene chemical class and is not specific to this compound.

Antimicrobial Thiophene Derivatives Structural Analog

Limited Evidence: Urea Transporter B (UT-B) Inhibition

An entry in BindingDB for a compound mapped to CHEMBL4545692 (potentially 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea) reports an IC50 of 220 nM for the inhibition of Urea Transporter B (UT-B) in Sprague-Dawley rat erythrocytes [1]. This represents the only identifiable quantitative biological data point. However, the database entry is an isolated data point without a published peer-reviewed source, and no data is provided for structural comparators under the same assay conditions.

Urea Transporter B Inhibition Rat Erythrocytes

Assessing Application Scenarios for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea (CAS 1797713-95-1)


Scenario 1: Exploratory Medicinal Chemistry and SAR Studies

Given the absence of defined biological activity data, the primary scientifically justified application is as a structurally novel building block or scaffold for internal exploratory medicinal chemistry programs. Researchers may synthesize and test this compound in proprietary assays to generate their own structure-activity relationship (SAR) data, where it would serve as a point of comparison against other in-house synthesized analogs. [1]

Scenario 2: Chemical Probe Development in Urea Transporter Research

The single data point regarding UT-B inhibition (IC50 220 nM in rat erythrocytes) [1], while insufficient for procurement differentiation, could serve as a tenuous starting point for a specialized lab investigating urea transporters. A research group would need to independently validate this activity, characterize its mechanism, and profile it against a panel of UT-B inhibitors before any claim of utility or differentiation can be made.

Scenario 3: Not Recommended for: Targeted Drug Discovery Campaigns

The lack of published, peer-reviewed data on potency, selectivity, ADME/PK properties, or in vivo efficacy precludes any recommendation for this compound as a lead molecule in a targeted drug discovery campaign. Sourcing this compound with the expectation of established kinase or GPCR activity is not supported by the evidence.

Scenario 4: Not Recommended for: Comparative Performance Studies

Given that the highest strength of evidence available is 'Class-level inference', this compound cannot be recommended for any study requiring a direct, quantitative comparison of performance against other specific analogs. The available data are insufficient to power any meaningful comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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